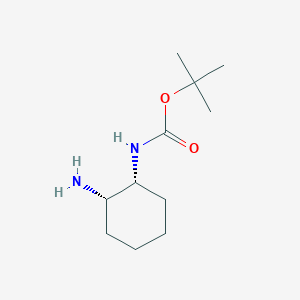

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363876 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364385-54-6, 184954-75-4 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a chiral organic compound of significant interest in synthetic chemistry, particularly as a building block in the development of pharmaceuticals and chiral ligands. Its rigid cyclohexyl backbone, coupled with the defined stereochemistry of its two amino groups—one free and one protected with a tert-butyloxycarbonyl (Boc) group—makes it a valuable intermediate for constructing complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its structure, stereochemistry, and general synthetic principles.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate |

| Synonyms | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine, cis-N-Boc-1,2-diaminocyclohexane |

| CAS Number | 364385-54-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

Stereochemistry

The stereochemistry of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the two stereogenic centers on the cyclohexane ring, carbons 1 and 2. The (1R,2S) designation indicates a cis relationship between the amino and the Boc-protected amino groups. This means that both substituents are on the same face of the cyclohexane ring.

In its most stable chair conformation, one of the substituents will occupy an axial position while the other will be in an equatorial position. Through a ring flip, the axial and equatorial positions of the two groups are interchanged. These two chair conformers are enantiomeric and exist in a dynamic equilibrium.

Caption: Stereochemical representation and conformational equilibrium.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be achieved through the selective mono-N-Boc protection of cis-1,2-diaminocyclohexane. The general approach involves the following key steps:

-

Starting Material : The synthesis begins with cis-1,2-diaminocyclohexane, which is a commercially available, achiral (meso) compound.

-

Chiral Resolution (Optional but necessary for enantiopure product) : To obtain the specific (1R,2S) enantiomer, a chiral resolution of a suitable derivative of cis-1,2-diaminocyclohexane is required. This is often accomplished by forming diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the desired enantiomer.

-

Selective Mono-Boc Protection : The crucial step is the selective protection of one of the two amino groups with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by using di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions to minimize the formation of the di-protected byproduct. The selectivity can be enhanced by protonating the diamine with one equivalent of acid, which statistically favors mono-protection.

General Experimental Workflow for Synthesis

physical and chemical properties of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate, with the CAS number 364385-54-6, is a chiral diamine building block essential in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a protected amine on a cyclohexane ring, makes it a valuable intermediate for creating complex, biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, along with general methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound is typically a white solid or a colorless oil.[1] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | 364385-54-6 | [1] |

| Melting Point | 181-183 °C | [2] |

| Boiling Point | 322.1±31.0 °C (Predicted) | [2] |

| Appearance | White solid or colorless oil | [1][3] |

| Purity | Typically ≥97% | [1] |

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound typically involves the protection of one of the amino groups of (1R,2S)-1,2-diaminocyclohexane with a tert-butoxycarbonyl (Boc) group. A general workflow is outlined below.

A typical procedure would involve dissolving (1R,2S)-1,2-diaminocyclohexane in a suitable solvent, such as dichloromethane or water, and then adding di-tert-butyl dicarbonate, often in the presence of a base like triethylamine to neutralize the resulting acid. The reaction is usually stirred at room temperature. Upon completion, the product is isolated through an aqueous workup and purified by column chromatography.

Analytical Methods

To ensure the quality and purity of this compound, a range of analytical techniques can be employed. While specific parameters for this compound are not widely published, the following methods are standard for analogous chemical intermediates.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound and quantifying any impurities. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point for method development.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure and stereochemistry.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C=O bonds of the carbamate group.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][6]

| Hazard Information | GHS Pictogram | Signal Word |

| Causes skin irritation.Causes serious eye irritation. | GHS07 | Warning |

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[3] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Applications in Drug Development

As a chiral building block, this compound is a valuable starting material in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected and a free amine allows for selective functionalization, which is a key strategy in the construction of drug candidates. While this compound is an intermediate and not typically an active pharmaceutical ingredient itself, it plays a critical role in the synthetic routes to various therapeutic agents.

References

- 1. tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate 97% | CAS: 364385-54-6 | AChemBlock [achemblock.com]

- 2. Carbamic acid, [(1R,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester (9CI) manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 6. This compound | 364385-54-6 [sigmaaldrich.com]

An In-depth Technical Guide to tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and a Key Edoxaban Intermediate

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and applications of two related chiral building blocks: tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Chiral 1,2-diaminocyclohexane derivatives are pivotal structural motifs in asymmetric synthesis and medicinal chemistry. Their rigid, stereochemically defined scaffold makes them excellent ligands for asymmetric catalysis and valuable starting materials for the synthesis of complex pharmaceutical agents. This guide will delve into two specific N-Boc protected derivatives, highlighting their unique identifiers and roles in synthetic chemistry. The first, this compound, is a versatile chiral amine. The second, a more complex derivative, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, is a crucial intermediate in the industrial synthesis of the anticoagulant drug Edoxaban.

Part 1: this compound

This compound is a valuable chiral building block used in the synthesis of various complex molecules, including chiral ligands for asymmetric catalysis. The presence of a Boc-protected amine and a free amine at defined stereocenters allows for selective functionalization.

Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 364385-54-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate |

| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |

| InChIKey | AKVIZYGPJIWKOS-DTWKUNHWSA-N |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N |

| Property | Value |

| Physical Form | Solid or semi-solid |

| Purity | ≥98% |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Experimental Protocols

The following is a representative experimental protocol for the utilization of a protected diaminocyclohexane derivative as a chiral building block in the synthesis of a chiral ligand. This protocol is adapted from methodologies used for related N-substituted 1,2-diaminocyclohexane derivatives.

Synthesis of a Chiral N,N'-Disubstituted Diamine Ligand

This procedure describes the dialkylation of the free amino group, followed by deprotection of the Boc-protected amine to yield a chiral N-monosubstituted diamine, which can then be further functionalized.

Step 1: N-Alkylation of the Free Amine

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a base such as triethylamine or diisopropylethylamine (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired alkylating agent (e.g., an alkyl halide, 2.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N,N-dialkylated product.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified N,N-dialkylated intermediate from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (T

The Pivotal Role of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Among these, tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a derivative of cis-1,2-diaminocyclohexane, has emerged as a versatile precursor for chiral ligands and organocatalysts. Its rigid cyclic backbone and the stereodirecting influence of its substituents are instrumental in achieving high levels of enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of the mechanism of action of catalysts derived from this scaffold, focusing on their application in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of Chiral Diamines in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The design and development of effective chiral catalysts are central to this field. Chiral 1,2-diamines, particularly those based on the cyclohexane scaffold, have proven to be exceptionally effective ligands for a wide range of metal-catalyzed reactions and as organocatalysts in their own right.

The stereochemical outcome of these reactions is dictated by the formation of a well-defined, chiral microenvironment around the reactive center. The this compound scaffold provides a rigid and predictable conformational bias, which is essential for effective stereochemical communication. The cis-relationship of the two amino groups, in conjunction with the bulky tert-butoxycarbonyl (Boc) protecting group, creates a unique steric and electronic environment that directs the approach of substrates with high facial selectivity.

Mechanism of Action in Asymmetric Michael Addition

The asymmetric Michael addition of pronucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Catalysts derived from this compound have demonstrated considerable success in this transformation, particularly in the addition of 1,3-dicarbonyl compounds to nitroolefins.

The operative mechanism typically involves the formation of a chiral complex between a metal salt (e.g., a copper(II) salt) and a ligand derived from the diamine. In this guide, we will focus on a representative example where a derivative of (1R,2S)-diaminocyclohexane is utilized as a catalyst.

The catalytic cycle can be described as follows:

-

Catalyst Activation: The chiral diamine ligand coordinates to the metal center to form a catalytically active species.

-

Enolate Formation: The basic nitrogen atom of the diamine or an external base deprotonates the 1,3-dicarbonyl compound to generate a nucleophilic enolate. This enolate is held in a specific orientation within the chiral pocket of the catalyst.

-

Coordination of the Electrophile: The nitroolefin coordinates to the metal center, activating it towards nucleophilic attack. The chiral ligand environment dictates the facial orientation of the nitroolefin.

-

Stereoselective C-C Bond Formation: The enolate attacks one of the enantiotopic faces of the coordinated nitroolefin. The steric hindrance imposed by the bulky groups on the diamine ligand, including the derivative of the Boc group, effectively shields one face of the electrophile, leading to a highly stereoselective Michael addition.

-

Product Release and Catalyst Regeneration: The resulting product dissociates from the metal center, regenerating the active catalyst to enter the next catalytic cycle.

The key to the high enantioselectivity lies in the rigid, chair-like conformation of the cyclohexane backbone and the specific arrangement of the substituents on the nitrogen atoms. These features create a well-defined chiral pocket that forces the substrates to adopt a specific orientation in the transition state, minimizing steric clashes and leading to the preferential formation of one enantiomer.

Visualization of the Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a chiral diamine-metal complex.

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Quantitative Data Summary

The effectiveness of a chiral catalyst is quantified by the yield of the product and the degree of stereoselectivity, expressed as enantiomeric excess (ee) and diastereomeric ratio (dr). The following table summarizes representative data for the asymmetric Michael addition of various 1,3-dicarbonyl compounds to nitrostyrene, catalyzed by a system analogous to one derived from this compound.

| Entry | 1,3-Dicarbonyl Compound | R group of Nitroolefin | Yield (%) | ee (%) | dr |

| 1 | Acetylacetone | Phenyl | 95 | 92 | >99:1 |

| 2 | Dibenzoylmethane | Phenyl | 98 | 95 | >99:1 |

| 3 | Ethyl acetoacetate | Phenyl | 92 | 88 | >99:1 |

| 4 | Acetylacetone | 4-Chlorophenyl | 96 | 93 | >99:1 |

| 5 | Acetylacetone | 4-Methoxyphenyl | 94 | 91 | >99:1 |

| 6 | Acetylacetone | 2-Naphthyl | 97 | 94 | >99:1 |

Data presented is representative and adapted from studies on structurally related catalysts.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results. The following provides a general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a chiral catalyst derived from a 1,2-diaminocyclohexane scaffold.

General Procedure for the Asymmetric Michael Addition

To a solution of the chiral diamine ligand (0.02 mmol) and a copper(II) salt (e.g., Cu(OAc)₂, 0.02 mmol) in an appropriate solvent (e.g., dichloromethane, 1.0 mL) is added the nitroolefin (0.2 mmol). The mixture is stirred at room temperature for 30 minutes. The 1,3-dicarbonyl compound (0.24 mmol) is then added, and the reaction mixture is stirred at the specified temperature until the nitroolefin is consumed (monitored by TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Workflow Visualization

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for the asymmetric Michael addition.

Conclusion

Catalysts derived from this compound represent a powerful and versatile tool in the field of asymmetric synthesis. The rigid chiral scaffold, combined with the steric and electronic properties of its substituents, allows for the highly stereocontrolled construction of valuable chiral building blocks. The mechanistic understanding of how these catalysts operate, as exemplified by the asymmetric Michael addition, provides a rational basis for the design of new and improved catalytic systems. The detailed protocols and data presented in this guide are intended to facilitate the application of this important class of catalysts in both academic and industrial research settings, ultimately contributing to the advancement of asymmetric synthesis and the development of novel, enantiomerically pure molecules.

Spectroscopic Characterization of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a key building block in pharmaceutical synthesis. Due to the limited availability of published spectra for this specific diastereomer, this guide presents representative data from closely related analogs, primarily N-Boc-1,2-diaminocyclohexane, to illustrate the expected spectroscopic features. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate the replication and verification of these analytical techniques.

Introduction

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structure is of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound. This guide offers a detailed examination of its expected NMR, IR, and MS spectral properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Representative)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | br s | 1H | NH -Boc |

| ~3.2 - 3.4 | m | 1H | CH -NHBoc |

| ~2.6 - 2.8 | m | 1H | CH -NH₂ |

| ~1.6 - 2.0 | br s | 2H | NH₂ |

| ~1.1 - 1.8 | m | 8H | Cyclohexyl CH₂ |

| 1.44 | s | 9H | -C(CH₃ )₃ |

Note: The chemical shifts and multiplicities for the cyclohexyl protons are expected to be complex due to overlapping signals and diastereotopicity. The 'br s' denotes a broad singlet, and 'm' denotes a multiplet.

¹³C NMR (Carbon-13) NMR Data (Representative)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~57.0 | C H-NHBoc |

| ~52.0 | C H-NH₂ |

| ~34.0, ~32.0, ~25.0, ~24.0 | Cyclohexyl C H₂ |

| 28.4 | -C(C H₃)₃ |

Note: The exact chemical shifts for the cyclohexyl carbons will depend on the cis-stereochemistry.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~2930, ~2860 | Strong | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (carbamate) |

| ~1520 | Strong | N-H bending (amide II) |

| ~1170 | Strong | C-O stretching (carbamate) |

Mass Spectrometry (MS)

| m/z | Ion |

| 215.18 | [M+H]⁺ |

| 159.13 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O₂ + H]⁺ |

| 142.12 | [M - Boc + H]⁺ |

| 115.12 | [M - NH₂ - C(CH₃)₃ + H]⁺ |

| 57.07 | [C(CH₃)₃]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used. ESI (Electrospray Ionization) is commonly used for such molecules.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not contain a reference standard.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the sample (ATR unit or salt plate) in the IR spectrometer and acquire the spectrum. A background spectrum of the empty ATR crystal or clean salt plate should be run first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions with minimal fragmentation. ESI is well-suited for polar molecules like the target compound.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

The Strategic Role of Mono-Boc-Protected Diamines in Synthetic Organic Chemistry: A Technical Guide

Introduction

In the intricate field of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, precise control over reactive functional groups is paramount. Diamines, compounds possessing two amine groups, are fundamental building blocks. However, their symmetric nature often leads to challenges in selective functionalization, resulting in mixtures of mono- and di-substituted products.[1][2] Mono-Boc-protected diamines emerge as a powerful solution to this challenge. By temporarily masking one amine group with the tert-butoxycarbonyl (Boc) group, these reagents enable chemists to exploit the differential reactivity of the two nitrogen atoms, paving the way for the controlled, stepwise synthesis of complex molecules.[3][4]

The Boc protecting group is renowned for its stability across a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, yet it is easily and cleanly removed under mild acidic conditions.[5][6][7] This orthogonality is a cornerstone of modern synthetic strategies, allowing for selective deprotection without disturbing other sensitive functionalities within a molecule.[7][8] This guide provides an in-depth overview of the function of mono-Boc-protected diamines, their applications, detailed experimental protocols, and their critical role in drug discovery.

Core Functionality: Enabling Selective Synthesis

The primary function of a mono-Boc-protected diamine is to serve as a bifunctional scaffold where each amine can be addressed independently. The Boc group converts a highly nucleophilic primary or secondary amine into a significantly less reactive carbamate.[7][9] This masking strategy is the key to overcoming the inherent difficulty of achieving mono-functionalization of a symmetrical diamine.

The general workflow for utilizing these reagents involves three key stages:

-

Reaction at the Free Amine: The unprotected amine retains its nucleophilicity and can be selectively reacted with a wide range of electrophiles to form amides, ureas, sulfonamides, or to undergo alkylation.

-

Boc Group Deprotection: The Boc group is selectively removed, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the second amine group as its ammonium salt.[5][10]

-

Reaction at the Newly Exposed Amine: After neutralization, the newly liberated amine is available for a second, different chemical transformation.

This stepwise approach is fundamental to the synthesis of unsymmetrical molecules and complex linkers used in advanced therapeutics.

Caption: General workflow for creating unsymmetrical molecules.

Key Applications in Drug Development and Beyond

The unique properties of mono-Boc-protected diamines make them indispensable in several areas of modern chemistry, most notably in the design of sophisticated therapeutics.

Linker Chemistry for Advanced Therapeutics

Mono-Boc-protected diamines are premier building blocks for the linkers used in targeted therapies.[11] The linker is a critical component that connects the different parts of a bifunctional molecule, and its length, rigidity, and polarity can significantly impact the final compound's efficacy and pharmacokinetic properties.[12]

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[12][13] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. Mono-Boc-protected diamines allow for the sequential, controlled attachment of these two different ligands, which is a common strategy in PROTAC synthesis.[12][14]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Boc-protected diamine linkers facilitate the conjugation of the drug to the antibody, often via the amine revealed after deprotection.[14]

Caption: Sequential coupling workflow for PROTAC synthesis.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl) protection strategy was a foundational technique in SPPS.[15][16] In this method, the α-amino group of an amino acid is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[16] The synthesis cycle involves coupling a Boc-protected amino acid, followed by deprotection with TFA to free the N-terminus for the next coupling step.[15][17]

Synthesis of Heterocycles and Unsymmetrical Molecules

Mono-Boc-protected diamines are crucial for the rational synthesis of nitrogen-containing heterocycles like piperazines and diazepanes. The free amine can undergo an initial reaction, such as a reductive amination or acylation, followed by deprotection and an intramolecular cyclization reaction of the second amine. This stepwise approach provides excellent control over the final structure. Similarly, they are widely used to create unsymmetrical ureas, thioureas, and sulfonamides for medicinal chemistry applications.[18]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key transformations involving Boc-protected diamines.

Protocol 1: Selective Mono-Boc Protection of Diamines

This robust protocol utilizes the in situ generation of one equivalent of HCl to mono-protonate the diamine, deactivating one amine group toward the protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O).[1][19][20]

Materials:

-

Diamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate of the mono-hydrochloride salt may form.[19]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of (Boc)₂O (1.0 equiv) in methanol.[20]

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[20]

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and adjust the pH to >12 with a 2 M NaOH solution to neutralize the ammonium salt.[19][20]

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mono-Boc-protected diamine.[20] Further purification can be done by column chromatography if needed.

Protocol 2: Acid-Catalyzed Boc Deprotection

This is the most common method for cleaving the Boc group, regenerating the free amine.

Materials:

-

Boc-protected amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20 equiv, or 25-50% v/v solution in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (approx. 0.1-0.2 M).

-

Add trifluoroacetic acid to the solution and stir at room temperature. The reaction is often rapid, completing within 30 minutes to 2 hours.[5][10] Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[5]

-

Dissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the TFA salt and remove any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Caption: The acid-catalyzed mechanism for Boc group removal.

Quantitative Data Summary

The efficiency of both protection and deprotection steps is critical for overall synthetic yield. The tables below summarize representative data for these key transformations.

Table 1: Yields for Selective Mono-Boc Protection of Various Diamines Data compiled from a general method using in situ HCl generation.[4][19][21]

| Diamine Substrate | Product Yield (%) | Reference |

| Ethylenediamine | 87% | [4] |

| 1,3-Diaminopropane | 85% | [4] |

| 1,4-Diaminobutane | 65% | [4] |

| (1R,2R)-Cyclohexane-1,2-diamine | 66-80% | [19][21] |

| 1,6-Hexanediamine | 78% | [3] |

| N-Methyl-1,3-propanediamine | 72% | [4] |

Table 2: Comparison of Common Boc Deprotection Conditions

| Reagent System | Typical Conditions | Reaction Time | Notes | Reference |

| TFA / DCM | 25-50% TFA (v/v), RT | 30 min - 2 h | Most common method; volatile byproducts. | [5][10] |

| 4M HCl in Dioxane | Excess reagent, RT | 1 - 4 h | Product often precipitates as HCl salt. | [5] |

| Thermal | High Temperature (>150 °C) | Varies | Avoids strong acid; substrate must be stable. | [6] |

| Lewis Acids (e.g., ZnBr₂) | Stoichiometric, DCM, RT | Varies | Can offer selectivity for secondary vs. primary N-Boc. | [22] |

Conclusion

Mono-Boc-protected diamines are not merely reagents but strategic tools that enable a high degree of control and precision in organic synthesis. Their ability to differentiate between two reactive amine centers is fundamental to the construction of unsymmetrical molecules, complex heterocycles, and the sophisticated linkers that are central to modern targeted therapeutics like PROTACs and ADCs. The reliability of the Boc group—its stability to many reagents and its predictable, clean removal under mild acidic conditions—has cemented its role as one of the most valuable protecting groups in the chemist's arsenal. A thorough understanding of the principles and protocols governing their use is essential for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bioorg.org [bioorg.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Linkers for Linkerology - Enamine [enamine.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. chempep.com [chempep.com]

- 18. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 19. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 20. benchchem.com [benchchem.com]

- 21. redalyc.org [redalyc.org]

- 22. jk-sci.com [jk-sci.com]

Chiral 1,2-Diaminocyclohexane Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application in Asymmetric Catalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1,2-diaminocyclohexane (DACH) derivatives have emerged as a cornerstone in modern organic chemistry and drug development. Their rigid, C2-symmetric backbone provides a privileged chiral scaffold for the construction of highly effective ligands and catalysts for a myriad of asymmetric transformations. This technical guide provides an in-depth exploration of the discovery and significance of these versatile molecules. It details their synthesis, presents quantitative data on their performance in key asymmetric reactions, and elucidates their role in the mechanism of action of important therapeutic agents. Detailed experimental protocols for the synthesis of key DACH derivatives and catalysts are provided to enable practical application. Furthermore, signaling pathways, experimental workflows, and principles of chiral induction are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Synthesis of Chiral 1,2-Diaminocyclohexane

The journey of 1,2-diaminocyclohexane began with its initial synthesis and stereochemical characterization. The trans-isomer, existing as a racemic mixture of (1R,2R) and (1S,2S) enantiomers, proved to be of particular interest due to its C2-symmetry. A pivotal breakthrough was the development of an efficient method for the resolution of these enantiomers using tartaric acid, a readily available chiral resolving agent.[1][2] This discovery unlocked the potential of enantiopure DACH as a building block for chiral ligands and catalysts.

The hydrogenation of o-phenylenediamine produces a mixture of all three stereoisomers of 1,2-diaminocyclohexane.[1] The racemic trans-isomer can then be selectively crystallized from this mixture. The subsequent resolution with an enantiomerically pure tartaric acid yields the diastereomeric salts, which can be separated based on their differential solubility. Treatment of the separated salts with a base liberates the desired enantiopure (1R,2R)- or (1S,2S)-diaminocyclohexane.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol outlines the classical resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to obtain the (1R,2R)-enantiomer.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 4M)

-

Dichloromethane (CH2Cl2) or Diethyl ether

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid in water. To this solution, add the racemic mixture of trans-1,2-diaminocyclohexane. A white precipitate of the diastereomeric salts should form immediately.

-

Crystallization: Stir the slurry vigorously while allowing it to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and then with cold methanol to remove impurities. The solid obtained is the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

-

Liberation of the Free Diamine: Suspend the dried salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly basic.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.

The (1S,2S)-(+)-enantiomer can be obtained similarly using D-(-)-tartaric acid.

Significance in Asymmetric Catalysis

The C2-symmetric and conformationally rigid structure of trans-DACH makes it an ideal chiral scaffold for the synthesis of a wide array of ligands for asymmetric catalysis. These ligands, when complexed with various metals, form catalysts that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

Jacobsen's Catalyst and Asymmetric Epoxidation

One of the most iconic applications of chiral DACH is in the development of Jacobsen's catalyst, a manganese-salen complex. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized olefins.

Step 1: Synthesis of the Salen Ligand

-

Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol.

-

Add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

-

Heat the mixture to reflux for 1 hour. A yellow precipitate of the salen ligand will form.

-

Cool the mixture and collect the yellow solid by vacuum filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Manganese Complexation

-

Suspend the salen ligand in absolute ethanol and heat to reflux.

-

Add solid manganese(II) acetate tetrahydrate [Mn(OAc)2·4H2O] to the suspension and continue to reflux.

-

After a period of reflux, bubble air through the reaction mixture to oxidize Mn(II) to Mn(III).

-

Add a solution of lithium chloride (LiCl) in water.

-

Cool the mixture and collect the dark brown precipitate of Jacobsen's catalyst by vacuum filtration. Wash with water and dry.

Quantitative Data in Asymmetric Catalysis

The following tables summarize the performance of various chiral DACH-derived catalysts in key asymmetric reactions.

Table 1: Asymmetric Hydrogenation of Ketones

| Entry | Ketone Substrate | Catalyst (DACH-derived ligand) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | Mn(I)-PNNP complex | 98 | 85 |

| 2 | 4-Methoxyacetophenone | Mn(I)-PNNP complex | 97 | 82 |

| 3 | 4-Chloroacetophenone | Mn(I)-PNNP complex | 99 | 80 |

| 4 | 2-Acetylpyridine | Mn(I)-PNNP complex | 95 | 75 |

Data compiled from a study on Mn(I)-catalyzed asymmetric hydrogenation.[3][4]

Table 2: Asymmetric Henry (Nitroaldol) Reaction | Entry | Aldehyde | Nitroalkane | Catalyst (DACH-derived ligand) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | Nitromethane | Cu(II)-bis(β-amino alcohol) | 99 | 94.6 | | 2 | 4-Chlorobenzaldehyde | Nitromethane | Cu(II)-bis(β-amino alcohol) | 98 | 93.2 | | 3 | 4-Nitrobenzaldehyde | Nitromethane | Cu(II)-bis(β-amino alcohol) | 95 | 91.5 | | 4 | 2-Naphthaldehyde | Nitromethane | Cu(II)-bis(β-amino alcohol) | 97 | 92.8 |

Data from a study on in situ generated chiral bis(β-amino alcohol)-Cu(II) complexes.[5][6]

Table 3: Asymmetric Diels-Alder Reaction | Entry | Diene | Dienophile | Catalyst (DACH-derived ligand) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | Cu(II)-bis(oxazoline) | 95 | 98 | | 2 | Cyclopentadiene | N-Crotonoyl-2-oxazolidinone | Cu(II)-bis(oxazoline) | 88 | 96 | | 3 | 1,3-Butadiene | N-Acryloyl-2-oxazolidinone | Cu(II)-bis(oxazoline) | 85 | 92 |

Representative data based on typical results for DACH-derived bis(oxazoline) ligands.

Table 4: Asymmetric Cyanohydrin Synthesis | Entry | Aldehyde | Cyanide Source | Catalyst (DACH-derived ligand) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | TMSCN | Ti(IV)-salen | 95 | 92 | | 2 | 4-Chlorobenzaldehyde | TMSCN | Ti(IV)-salen | 92 | 90 | | 3 | 2-Naphthaldehyde | TMSCN | Ti(IV)-salen | 96 | 91 |

Representative data for Ti(IV)-salen catalyzed asymmetric cyanohydrin synthesis.

Significance in Drug Development

The unique stereochemical features of chiral DACH derivatives are not only pivotal in catalysis but also play a crucial role in the design and efficacy of pharmaceuticals. The precise three-dimensional arrangement of atoms in a drug molecule is often critical for its interaction with biological targets such as enzymes and receptors.

Oxaliplatin: A Case Study

Oxaliplatin, a third-generation platinum-based anticancer drug, is a prime example of the importance of the DACH moiety in medicine. It is a coordination complex of platinum(II) with a (1R,2R)-1,2-diaminocyclohexane ligand. This chiral ligand is crucial for its mechanism of action and its distinct clinical profile compared to its predecessors, cisplatin and carboplatin.

Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which primarily occur at the N7 position of guanine and adenine bases.[7] The bulky DACH ligand sterically hinders the repair of these adducts by cellular machinery, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[7][8]

The cellular response to oxaliplatin-induced DNA damage involves a complex signaling cascade. Upon recognition of DNA damage, the tumor suppressor protein p53 is activated. p53, in turn, upregulates the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c, which then activates a cascade of caspases, the executioner enzymes of apoptosis. Furthermore, oxaliplatin can induce the generation of reactive oxygen species (ROS), which can further contribute to cellular damage and apoptosis through the activation of stress-activated protein kinase pathways like JNK and p38 MAPK.[9]

Caption: Oxaliplatin-induced apoptotic signaling pathway.

Visualizing Workflows and Principles

Workflow for Chiral Catalyst Screening

The development of a new asymmetric catalyst often involves a systematic screening and optimization process. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for chiral catalyst screening.

Principles of Chiral Induction with C2-Symmetric Ligands

The C2-symmetry of ligands derived from trans-DACH is a key principle behind their effectiveness in inducing chirality. This symmetry reduces the number of possible diastereomeric transition states, often leading to a higher preference for one stereochemical outcome.

Caption: Principle of chiral induction by a C2-symmetric catalyst.

Conclusion

Chiral 1,2-diaminocyclohexane derivatives have proven to be an exceptionally versatile and valuable class of compounds in both academic research and industrial applications. Their straightforward resolution, coupled with the predictable stereochemical control they impart as chiral ligands, has led to significant advancements in asymmetric catalysis. Furthermore, their integral role in the efficacy of drugs like oxaliplatin highlights their profound impact on medicinal chemistry and drug development. The continued exploration and application of DACH-based scaffolds are poised to yield further innovations in the synthesis of complex chiral molecules and the development of novel therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Tsukano/Takemoto Synthesis of Lyconesidine B [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 9. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS [ijbs.com]

An In-depth Technical Guide to the Solubility of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate and its closely related stereoisomers. As a key building block in the synthesis of various pharmaceutical compounds, understanding its solubility in common organic solvents is critical for process development, formulation, and scale-up operations. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for the application of solubility data in a drug development context.

Introduction

This compound, also known as N-Boc-(1R,2S)-diaminocyclohexane, is a chiral diamine derivative widely used as an intermediate in organic synthesis. The presence of both a primary amine and a Boc-protected amine group imparts a unique polarity to the molecule, influencing its solubility in various organic solvents. This guide aims to provide a thorough understanding of these solubility properties to aid researchers in their laboratory and development endeavors.

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, data for a closely related stereoisomer and qualitative information for similar compounds provide valuable insights.

Quantitative Solubility Data for a Related Stereoisomer

The solubility of the trans-isomer, (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine, has been reported in dimethyl sulfoxide (DMSO). This data point serves as a useful reference for estimating the solubility of the cis-isomer.

| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Reported Solubility (mg/mL) | Temperature (°C) | Stereoisomer |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 | Not Specified | (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine |

Qualitative Solubility Information

Qualitative solubility information for intermediates in the synthesis of the anticoagulant Edoxaban, which are structurally related to the target compound, indicates solubility in certain polar aprotic solvents.

| Solvent | Observation | Compound Class |

| Dimethyl Sulfoxide (DMSO) | Soluble | Edoxaban intermediate (structurally similar) |

| Dichloromethane (DCM) | Soluble | Edoxaban intermediate (structurally similar) |

| Methanol | Slightly Soluble | Related tert-butyl carbamate oxalate salt |

Additionally, patents related to the synthesis of Edoxaban and other pharmaceuticals frequently utilize this compound or its derivatives in solvents such as acetonitrile , suggesting at least partial solubility in this solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise determination of the solubility of this compound in various organic solvents, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a validated alternative analytical method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow for assessing and utilizing solubility data in a drug development pipeline.

Caption: A logical workflow for solubility assessment in drug development.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of common organic solvents remains to be fully documented in the public domain, the available information for closely related compounds provides valuable initial guidance. For definitive solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The systematic approach to solubility assessment outlined in the workflow diagram is crucial for making informed decisions in process chemistry and pharmaceutical development, ultimately contributing to more efficient and reliable manufacturing processes. Further research to establish a comprehensive solubility profile of this important chiral intermediate is highly encouraged.

A Technical Guide on the Stability and Recommended Storage Conditions for Boc-Protected Amines

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in peptide synthesis and drug development.[1] Its popularity stems from its robustness under many synthetic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, combined with its facile removal under acidic conditions.[2][3] This predictable reactivity allows for strategic, selective deprotection in complex, multi-step syntheses.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the stability profile, degradation pathways, and optimal storage conditions for Boc-protected amines to ensure their integrity and successful application in synthetic workflows.

Intrinsic Stability of the Boc-Protecting Group

The stability of the Boc group is dictated by its chemical structure as a tert-butyl carbamate. It is generally stable in neutral and basic environments but is designed to be labile under acidic conditions.[1][4] This differential stability is the cornerstone of its utility in orthogonal protection strategies.[5]

Table 1: Stability Profile of the Boc-Protecting Group

| Condition | Stability | Common Reagents / Notes |

| Strong Acids | Labile | Readily cleaved by trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4] |

| Lewis Acids | Labile | Can be cleaved by Lewis acids such as ZnBr₂, AlCl₃, and TMSI.[5][6][7] |

| Basic Conditions | Stable | Generally stable to aqueous base hydrolysis and common organic bases like triethylamine (TEA) and piperidine.[4][5] |

| Nucleophiles | Stable | Resistant to most common nucleophiles, including amines, enolates, and organometallics.[5] |

| Reductive Conditions | Stable | Stable to catalytic hydrogenolysis (e.g., H₂/Pd/C), which allows for the orthogonal deprotection of groups like Cbz.[3][8] |

| Oxidative Conditions | Generally Stable | The carbamate itself is stable, though other parts of the molecule may be susceptible to oxidation.[2][5] |

| Thermal Conditions | Labile at High Temp. | Thermally unstable at elevated temperatures, typically above 85-90°C.[4] Deprotection can occur at temperatures of 150°C or higher.[9][10] |

Key Degradation Pathways

Understanding the mechanisms by which the Boc group is cleaved is critical for controlling its stability during synthesis and storage. The primary degradation routes are acid-catalyzed hydrolysis and thermal decomposition.

-

Acid-Catalyzed Deprotection: This is the most common method for Boc group removal. The reaction is initiated by protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation can either be trapped by a nucleophile or lose a proton to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6][8][11] A potential complication is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation, which can be mitigated by using scavengers like anisole or thioanisole.[7][12]

-

Thermal Degradation: Boc-protected amines can undergo thermolysis at high temperatures, typically requiring prolonged heating above 85-90°C.[4] The mechanism involves fragmentation to produce the free amine, isobutylene, and carbon dioxide, avoiding the use of any acid catalyst.[10] This method is considered a "green" alternative but is limited by the thermal stability of the substrate itself.[10]

Recommended Storage and Handling

Proper storage is essential to prevent premature deprotection and degradation, ensuring the long-term integrity and purity of Boc-protected amines.

Table 2: Recommended Storage Conditions for Boc-Protected Amines

| Parameter | Recommendation | Rationale |

| Form | Solid | Storing the compound as a solid is preferred over solutions for long-term stability. |

| Temperature | 2-8°C (Refrigerated)[4] or -20°C (Frozen)[13][14] | Minimizes the rate of both thermal degradation and potential hydrolysis.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen)[4] | Prevents reaction with atmospheric CO₂ and protects against oxidative degradation.[4] |

| Moisture | Store in a sealed container, preferably in a desiccator.[4][13] | Protects from moisture, which can cause slow hydrolysis over time.[4] |

| Light | Protect from light.[13][14] | Prevents potential light-induced degradation, especially for complex molecules. |

Handling Best Practices:

-

When preparing solutions for long-term storage, use anhydrous solvents like DMSO or DMF.[13][14]

-

For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[13]

-

Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[14]

Experimental Protocols

The following protocols provide standardized methods for the protection, deprotection, and stability assessment of Boc-protected amines.

Protocol 1: General Procedure for N-Boc Protection of an Amine [11][15]

-

Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, typically triethylamine (1.2 eq) or sodium hydroxide.[6][15]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for Acid-Catalyzed N-Boc Deprotection [6][15]

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50% (v/v).[15] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Protocol 3: Forced Degradation Study for Stability Assessment [4] A forced degradation study intentionally exposes the compound to stress conditions to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of the Boc-protected amine in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample at 105°C.

-

-

Time Points: Collect samples at specified time points (e.g., 0, 24, 48 hours).

-

Analysis: Neutralize samples if necessary and analyze by a stability-indicating method, such as reverse-phase HPLC, to quantify the parent compound and detect degradation products.

Example HPLC Conditions: [4]

-

Column: Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

Orthogonal Protection Strategies

The well-defined stability profile of the Boc group makes it an excellent component in orthogonal protection strategies, where one protecting group can be selectively removed in the presence of another.[1] The most common pairing is with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[15] The Boc group is stable to the piperidine used to cleave the Fmoc group, and conversely, the Fmoc group is stable to the acidic conditions (TFA) used to cleave the Boc group.[5][15]

Conclusion

Boc-protected amines are robust and versatile intermediates critical to modern organic synthesis. Their stability is well-characterized: they are resistant to basic, nucleophilic, and reductive conditions while being selectively labile to acids.[15] The primary risks to their integrity during handling and long-term storage are exposure to acids, elevated temperatures, and moisture.[4] By adhering to the recommended storage conditions—refrigeration under an inert, dry atmosphere—researchers can ensure the purity and reactivity of these essential building blocks for their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Theoretical Conformational Analysis of tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical conformational analysis of tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, a chiral diamine derivative of significant interest in medicinal chemistry and asymmetric synthesis. The conformational landscape of this molecule is dictated by the interplay of steric hindrance from the bulky tert-butyl group, the carbamate functionality, and potential intramolecular hydrogen bonding. Understanding the preferred three-dimensional structure is paramount for elucidating its biological activity and for the rational design of new molecular entities. This document outlines the foundational principles of cyclohexane stereochemistry, predicts the conformational equilibrium of the title compound, and provides detailed protocols for both computational and experimental validation.

Introduction to Conformational Analysis of 1,2-Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative stability of different chair conformers is primarily governed by steric interactions.

For a 1,2-disubstituted cyclohexane, the cis and trans isomers exhibit different conformational behaviors. In the case of a (1R,2S) configuration, the substituents are cis to each other, meaning one is in an axial position and the other is equatorial in any given chair conformation. A ring flip interconverts these positions, leading to an equilibrium between two chair conformers.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.[1] Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions.[2]

Conformational Prediction for this compound

The title compound, this compound, possesses two substituents on the cyclohexane ring: an amino group (-NH₂) at C2 and a tert-butoxycarbonylamino group (-NHBoc) at C1. The (1R,2S) stereochemistry dictates a cis relationship between these two groups.

The two possible chair conformations are in equilibrium, as depicted below. In one conformer, the -NHBoc group is axial and the -NH₂ group is equatorial. In the other, the -NHBoc group is equatorial and the -NH₂ group is axial.

To predict the favored conformation, we must consider the steric bulk of each substituent. The tert-butyl group within the Boc protecting group is exceptionally bulky, with a very large A-value (approximately 5 kcal/mol).[3] The amino group is significantly smaller, with an A-value of approximately 1.4-1.7 kcal/mol. Consequently, there is a strong energetic preference for the larger -NHBoc group to occupy the more spacious equatorial position to avoid severe 1,3-diaxial steric strain.

Therefore, it is predicted that the conformational equilibrium will strongly favor the conformer where the this compound group is in the equatorial position and the amino group is in the axial position.

Another crucial factor is the potential for intramolecular hydrogen bonding. In the conformer with an axial amino group and an equatorial carbamate, the amino group's protons could potentially form a hydrogen bond with the carbonyl oxygen of the carbamate. This interaction could further stabilize this conformer.[4]

Data Presentation

The following tables summarize the expected quantitative data for the conformational analysis of this compound. The values presented are illustrative and based on known A-values and typical spectroscopic data.[1][3][5] Precise values for this specific molecule would be determined using the experimental and computational protocols outlined in the subsequent sections.

Table 1: Estimated Steric Strain Energies of Conformers

| Conformer | -NHBoc Position | -NH₂ Position | Estimated Relative Energy (kcal/mol) | Predicted Population at 298 K |

| I | Equatorial | Axial | ~0 | >99% |

| II | Axial | Equatorial | >3.0 | <1% |

Note: Relative energy is estimated based on the difference in A-values between the -NHBoc and -NH₂ groups. The actual energy difference may be influenced by gauche interactions and intramolecular hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Proton | Predicted Position | Expected Chemical Shift (δ, ppm) |

| H1 | Axial | 3.5 - 4.0 |

| H2 | Equatorial | 2.8 - 3.2 |

| Other equatorial H | Equatorial | 1.6 - 2.0 |

| Other axial H | Axial | 1.1 - 1.5 |

Note: Axial protons are typically more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.[5] The protons attached to the carbons bearing the substituents (C1 and C2) will be shifted downfield.

Table 3: Representative Dihedral Angles for Idealized Chair Conformations

| Dihedral Angle | Conformer I (-NHBoc eq, -NH₂ ax) | Conformer II (-NHBoc ax, -NH₂ eq) |

| H-C1-C2-H | ~60° | ~180° |

| N-C1-C2-N | ~60° | ~60° |

| H-C1-C6-H (ax-ax) | ~180° | ~180° |

| H-C1-C6-H (eq-eq) | ~60° | ~60° |

Experimental and Computational Protocols

Computational Conformational Analysis Protocol

This protocol outlines a typical workflow for the theoretical analysis of the conformational landscape of this compound using Density Functional Theory (DFT).

-

Initial Structure Generation :

-

Build the two chair conformers of the molecule using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

-

-

DFT Geometry Optimization :

-

For each conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[6]

-

The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

-

-

Frequency Calculations :

-

Perform frequency calculations on the optimized geometries at the same level of theory.

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

The frequency calculations also provide thermodynamic data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

-

Relative Energy Calculation :

-